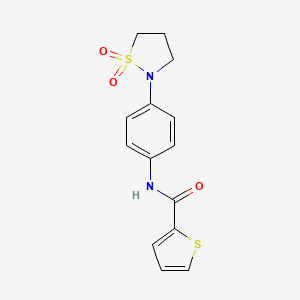

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c17-14(13-3-1-9-20-13)15-11-4-6-12(7-5-11)16-8-2-10-21(16,18)19/h1,3-7,9H,2,8,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQYGOLNWDCYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isothiazolidine Ring: This can be achieved by reacting a suitable precursor with sulfur and other reagents under controlled conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, often using a halogenated phenyl compound.

Formation of the Thiophene Ring: The thiophene ring is typically synthesized through cyclization reactions involving sulfur-containing compounds.

Coupling Reactions: The final step involves coupling the isothiazolidine-phenyl intermediate with the thiophene-2-carboxamide moiety under specific conditions, such as the presence of a catalyst and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of a thiophene ring, a dioxidoisothiazolidin moiety, and a carboxamide group. These structural components contribute to its reactivity and interaction with biological targets. The molecular formula for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide is , with a molecular weight of approximately 322.40 g/mol.

Biological Activities

Antimicrobial Properties

The sulfonamide group within the compound allows it to mimic para-aminobenzoic acid (PABA), enabling it to inhibit enzymes involved in folic acid synthesis in microorganisms. This mechanism suggests potential applications in treating bacterial infections and other microbial diseases.

Anticancer Potential

Research indicates that this compound may influence cellular pathways related to cancer progression. Specifically, it has been shown to interact with cyclin-dependent kinases, which are crucial for cell cycle regulation. This interaction positions the compound as a candidate for anticancer therapies targeting proliferative diseases.

Synthetic Applications

The synthesis of this compound involves several steps that typically require specific reagents and conditions to ensure high yields and purity. The complexity of its synthesis underscores the precision needed in synthetic organic chemistry.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could effectively induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings support further investigation into its use as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application being studied. For example, in medicinal chemistry, it may interact with proteins involved in disease pathways, while in materials science, it may influence the electronic properties of materials.

Comparison with Similar Compounds

Core Thiophene Carboxamide Derivatives

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Structural Features: The nitro group at the phenyl para position introduces strong electron-withdrawing effects, leading to a planar conformation (dihedral angle of 8.5–13.5° between thiophene and benzene rings). Synthesis: Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding yellow crystals (m.p. 397 K) .

- N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide (, Compound 6): Structural Features: Incorporates a carbamothioyl group and a dioxoimidazolidinylmethyl substituent. Exhibits a high melting point (244–246°C) and 82% yield, suggesting robust crystallinity .

Sulfone-Containing Analogs

- 5-Chloro-N-formyl-N-({[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (): Structural Features: Contains a morpholine-derived sulfone and oxazolidinone ring. The amorphous co-precipitate form highlights the role of sulfones in influencing polymorphism . Key Differences: The morpholine sulfone substituent may confer distinct pharmacokinetic profiles compared to the isothiazolidinone sulfone in the target compound.

Physicochemical Properties

*Data inferred from analogs. The target compound’s sulfone group likely increases polarity and melting point compared to nitro- or carbamothioyl-substituted analogs.

Crystallographic and Supramolecular Behavior

- Crystal Packing : The nitro derivative () forms weak C–H⋯O/S interactions but lacks classical hydrogen bonds, whereas the target compound’s sulfone group could facilitate stronger intermolecular interactions (e.g., S=O⋯H–N), improving crystallinity .

- Polymorphism : highlights the importance of crystalline forms in pharmaceutical applications. The target compound’s sulfone group may stabilize specific polymorphs, influencing dissolution rates and bioavailability .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a thiophene ring, a dioxidoisothiazolidinyl moiety, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 322.4 g/mol. The structural arrangement contributes to its reactivity and interaction with various biological targets, making it a subject of interest in pharmacological studies .

Antimicrobial Effects

This compound exhibits significant antimicrobial properties, primarily attributed to its sulfonamide group. This group mimics para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folic acid synthesis in microorganisms. This mechanism suggests potential applications in treating bacterial infections .

Anticancer Activity

Research indicates that compounds with similar structural features have demonstrated anticancer properties. For instance, derivatives of thiophene and isothiazolidinone have shown cytotoxicity against various cancer cell lines. A study highlighted that certain derivatives exhibited IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells, indicating promising anticancer activity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 4-chloro-3-nitrobenzoic acid and thiophene-2-carboxylic acid.

- Reactions : The initial reaction involves the formation of an intermediate through a dehydration process using thionyl chloride.

- Cyclization : Subsequent reduction and cyclization reactions yield the final product.

These synthetic routes are crucial for optimizing yield and purity while minimizing by-products .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Activity : Compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to standard antibiotics .

- Molecular Docking Studies : Molecular docking analyses suggest that these compounds can effectively bind to target enzymes involved in microbial metabolism, further supporting their potential as antimicrobial agents .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide?

- Methodology : Synthesis typically involves coupling the thiophene-2-carboxylic acid derivative with the 4-(1,1-dioxidoisothiazolidin-2-yl)aniline precursor. Key steps include:

- Activation : Use carbodiimide reagents (e.g., EDCl or DCC) with HOBt to activate the carboxylic acid for amide bond formation.

- Coupling : React the activated thiophene-2-carboxylic acid with the aniline derivative in anhydrous DMF or THF under nitrogen.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures for high purity .

- Validation : Confirm yields via gravimetric analysis and purity by HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, isothiazolidin-dioxide methylene at δ 3.5–4.0 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- Infrared (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and sulfone S=O bands (~1300–1150 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Anticancer Potential :

- Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Compare activity to structurally related compounds (e.g., benzo[d]dioxole derivatives) to assess substituent effects .

- Enzyme Inhibition :

- Use fluorescence-based assays to test inhibition of kinases or proteases, monitoring activity via fluorogenic substrates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water) and collect data using synchrotron radiation (λ = 0.8–1.0 Å).

- Refinement : Use SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor < 0.05.

- Key Insights : Analyze dihedral angles between thiophene and phenyl rings to assess planarity and intermolecular interactions (e.g., C–H···O/S) for supramolecular packing .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Modifications :

- Isothiazolidin-dioxide group : Replace with morpholine or piperazine to evaluate sulfone group necessity.

- Thiophene substitution : Introduce halogens (Cl, Br) at the 5-position to enhance lipophilicity and target engagement.

- Synthetic Tools : Employ Suzuki-Miyaura coupling for aryl group diversification .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values.

Q. How to resolve contradictions in reported biological data across studies?

- Orthogonal Assays : Validate anticancer activity via apoptosis assays (Annexin V/PI staining) alongside MTT to rule out false positives from cytotoxicity.

- Structural Confirmation : Re-characterize batches with conflicting results via LC-MS and ¹H NMR to exclude impurities .

Q. What advanced analytical methods address spectroscopic challenges?

- Dynamic NMR : Resolve rotational barriers in amide bonds by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).

- Solid-State NMR : Characterize polymorphs or amorphous content in bulk samples, correlating with dissolution rates .

Q. How to investigate reactive intermediates in degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.